N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
CAS No.: 1021250-63-4
Cat. No.: VC7247216
Molecular Formula: C18H17F3N6O2S
Molecular Weight: 438.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021250-63-4 |
|---|---|
| Molecular Formula | C18H17F3N6O2S |
| Molecular Weight | 438.43 |
| IUPAC Name | N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H17F3N6O2S/c19-18(20,21)13-1-3-15(4-2-13)30(28,29)24-12-11-23-16-5-6-17(27-26-16)25-14-7-9-22-10-8-14/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27) |
| Standard InChI Key | UNFHJIWEABDNOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Introduction
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N5O2S |
| Molecular Weight | 397.41 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
| Melting Point | [Not available] |
Synthesis
The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:
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Preparation of Pyridazinyl Intermediate:
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Reacting 4-amino-pyridine with suitable reagents to form a pyridazinyl intermediate.
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Coupling Reaction:
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The pyridazinyl intermediate is then coupled with an appropriate sulfonamide derivative under controlled conditions to form the target compound.
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Purification:
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The final product is purified using techniques such as recrystallization or chromatography.
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Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Formation of pyridazinyl intermediate |
| Step 2 | Coupling with sulfonamide derivative |
| Step 3 | Purification of the final product |
Biological Activity
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide has demonstrated potential as a therapeutic agent in various studies:
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Inhibition Studies: Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
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Molecular Docking: Computational studies have indicated favorable binding interactions with targets such as phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways.
Applications
The unique properties of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide make it suitable for various applications:
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Medicinal Chemistry: As a lead compound for the development of new therapeutic agents targeting inflammatory diseases.
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Biological Research: Used as a probe to study cellular mechanisms and interactions with biomolecules.
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